
(4-Fluoro-1H-indazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-1H-indazol-3-yl)methanol is a chemical compound that belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of a fluorine atom at the fourth position and a hydroxymethyl group at the third position of the indazole ring imparts unique chemical properties to this compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1H-indazol-3-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic or basic conditions to yield the indazole core. The hydroxymethyl group can be introduced via a subsequent formylation and reduction step.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the cyclization process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (4-Fluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
- Oxidation products include (4-Fluoro-1H-indazol-3-yl)carboxaldehyde and (4-Fluoro-1H-indazol-3-yl)carboxylic acid.
- Reduction products include this compound and (4-Fluoro-1H-indazol-3-yl)methylamine.
- Substitution products vary depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Fluoro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and hydroxymethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific biological context and application.
相似化合物的比较
(5-Fluoro-1H-indazol-3-yl)methanol: Similar structure with the fluorine atom at the fifth position.
(4-Chloro-1H-indazol-3-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(4-Methyl-1H-indazol-3-yl)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness: (4-Fluoro-1H-indazol-3-yl)methanol is unique due to the presence of the fluorine atom at the fourth position, which enhances its chemical stability and biological activity. The fluorine atom’s electronegativity and small size contribute to the compound’s ability to form strong hydrogen bonds and interact with biological targets more effectively than its analogs.
属性
分子式 |
C8H7FN2O |
|---|---|
分子量 |
166.15 g/mol |
IUPAC 名称 |
(4-fluoro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-3,12H,4H2,(H,10,11) |
InChI 键 |
SKMTULVTSGFNJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NNC(=C2C(=C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)


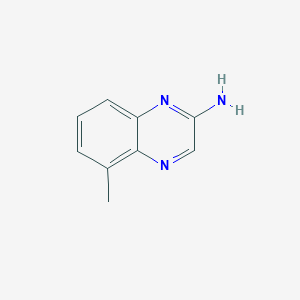
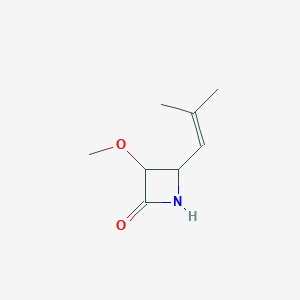

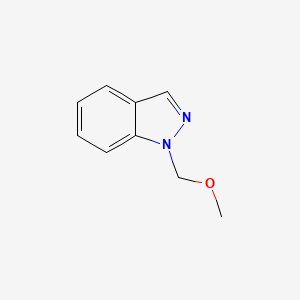

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
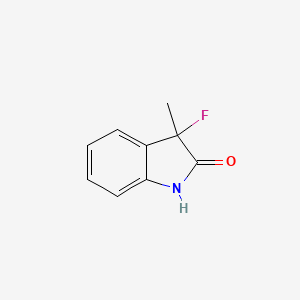


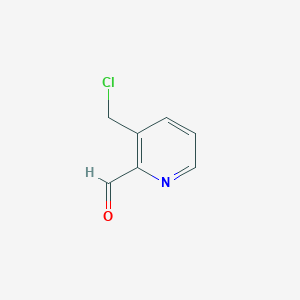
![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)
